molecular formula C11H14FN3O B11884991 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one

Cat. No.: B11884991
M. Wt: 223.25 g/mol
InChI Key: QFFPNWKFVMGXIG-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one is a synthetic organic compound with a unique structure that combines a fluorinated aromatic ring and a piperazine moiety

Preparation Methods

The synthesis of 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of an aromatic amine, followed by the formation of the piperazine ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired product.

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the piperazine moiety contributes to its overall stability and solubility. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one can be compared with other similar compounds, such as:

    4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: This compound shares a similar fluorinated aromatic ring but differs in its functional groups, leading to distinct chemical and biological properties.

    4-Fluorophenylboronic acid: While this compound also contains a fluorinated aromatic ring, its boronic acid group imparts different reactivity and applications.

The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a piperazine moiety, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

1-(4-amino-2-fluorophenyl)-4-methylpiperazin-2-one

InChI

InChI=1S/C11H14FN3O/c1-14-4-5-15(11(16)7-14)10-3-2-8(13)6-9(10)12/h2-3,6H,4-5,7,13H2,1H3

InChI Key

QFFPNWKFVMGXIG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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